molecular formula C26H27NO4 B11430189 2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11430189
M. Wt: 417.5 g/mol
InChI Key: BVISFLNVCYDHMM-UHFFFAOYSA-N
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Description

“2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” can be achieved through multi-step organic synthesis. A typical synthetic route might involve:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Functional Group Modifications: Introduction of the phenoxyethyl and ethylphenyl groups can be achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate group can be introduced through esterification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions such as temperature, solvent, and catalysts.

    Purification Techniques: Employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

“2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its indole core.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxyethyl 6-(4-methylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • 2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxamide

Uniqueness

“2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

2-phenoxyethyl 6-(4-ethylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C26H27NO4/c1-3-18-9-11-19(12-10-18)20-15-22-24(23(28)16-20)17(2)25(27-22)26(29)31-14-13-30-21-7-5-4-6-8-21/h4-12,20,27H,3,13-16H2,1-2H3

InChI Key

BVISFLNVCYDHMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCCOC4=CC=CC=C4)C)C(=O)C2

Origin of Product

United States

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